molecular formula C12H8N2OS B169485 2-Phenylthieno[3,2-d]pyrimidin-4-ol CAS No. 18678-14-3

2-Phenylthieno[3,2-d]pyrimidin-4-ol

Cat. No.: B169485
CAS No.: 18678-14-3
M. Wt: 228.27 g/mol
InChI Key: IQFQFNJSTCCSSP-UHFFFAOYSA-N
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Description

2-Phenylthieno[3,2-d]pyrimidin-4-ol (CAS 18678-14-3) is a chemical compound based on the thienopyrimidine scaffold, which is of significant interest in medicinal chemistry for the development of novel therapeutic agents. This specific structure serves as a key precursor and core building block in the synthesis of more complex molecules targeting infectious diseases and cancer . The primary research value of this compound and its derivatives lies in its potential as a narrow-spectrum antibacterial agent. Scientific studies have identified related thienopyrimidine compounds as potent and selective inhibitors of Helicobacter pylori , a major causative agent of gastritis, peptic ulcers, and gastric cancer . With rising resistance to current broad-spectrum triple therapies, the thienopyrimidine series represents a promising avenue for developing new treatments that may minimize disruption to the gut microbiome . The mechanism of action for advanced lead compounds within this series has been linked to the inhibition of H. pylori 's respiratory complex I, specifically by targeting the NuoD subunit (NADH:ubiquinone oxidoreductase) . This enzyme complex is uniquely essential for ATP synthesis in H. pylori , making it a validated target for narrow-spectrum antibiotic development . Furthermore, the thienopyrimidine core is a versatile pharmacophore. Structural analogues have also been designed and synthesized as potent anti-tubulin polymerization agents that bind to the colchicine binding site, demonstrating anti-cancer activity by disrupting microtubule dynamics in tumor cells and inducing apoptosis . Researchers utilize this compound for exploring structure-activity relationships (SAR) and as a starting material for generating novel derivatives with optimized potency, solubility, and pharmacokinetic profiles . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenyl-3H-thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2OS/c15-12-10-9(6-7-16-10)13-11(14-12)8-4-2-1-3-5-8/h1-7H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFQFNJSTCCSSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C(=O)N2)SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363324
Record name 2-Phenylthieno[3,2-d]pyrimidin-4-ol
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Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18678-14-3
Record name 2-Phenylthieno[3,2-d]pyrimidin-4(3H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18678-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Phenylthieno[3,2-d]pyrimidin-4-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Thieno 3,2 D Pyrimidine Core: a Cornerstone of Modern Medicinal Chemistry

The thieno[3,2-d]pyrimidine (B1254671) nucleus, a fusion of a thiophene (B33073) and a pyrimidine (B1678525) ring, is a structural analogue of biogenic purines, which are fundamental components of DNA and RNA. researchgate.netresearchgate.netekb.eg This structural similarity allows thienopyrimidine derivatives to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. researchgate.netresearchgate.net

The versatility of the thieno[3,2-d]pyrimidine scaffold has made it a focal point in drug discovery, with derivatives showing potential as:

Anticancer agents: Thienopyrimidine derivatives have been investigated for their ability to inhibit enzymes crucial for cancer cell proliferation, such as PI3K/mTOR and cyclin-dependent kinase 7 (CDK7). nih.govnih.gov Some have shown potent antitumor activities against various cancer cell lines. rsc.orgnih.gov

Anti-inflammatory agents: Certain derivatives have demonstrated significant anti-inflammatory properties. researchgate.net

Antimicrobial agents: The scaffold has been a basis for the development of compounds with antibacterial and antifungal activities. proquest.com

Central Nervous System (CNS) agents: Some thienopyrimidines have been explored for their effects on the CNS. proquest.com

Other therapeutic areas: Research has also pointed to potential applications as antiviral, antianaphylactic, antiatherosclerotic, antidiabetic, antihypertensive, and antihistaminic agents. researchgate.netproquest.com

The thieno[3,2-d]pyrimidine core's significance is underscored by the numerous studies focused on its synthesis and derivatization to explore and optimize these biological activities. nih.govrsc.orgnih.gov The ability to modify the core at various positions allows for the fine-tuning of its pharmacological profile, making it an attractive framework for the design of new drugs. nih.govnih.gov

A Closer Look at 2 Phenylthieno 3,2 D Pyrimidin 4 Ol and Its Chemical Relatives

Conventional and Advanced Synthetic Approaches for Thieno[3,2-d]pyrimidin-4-one Scaffolds

The construction of the thieno[3,2-d]pyrimidin-4-one core, the tautomeric form of this compound, is primarily achieved through the annulation of a pyrimidine ring onto a thiophene precursor. ekb.eg This typically involves the cyclization of 3-aminothiophene-2-carboxylate derivatives with a one-carbon source. researchgate.net

Multi-Step Synthetic Strategies

Multi-step sequences are commonly employed for the synthesis of thieno[3,2-d]pyrimidin-4-ones. A frequent starting point is the use of 3-aminothiophene-2-carboxamide (B122380) or its corresponding ester. For instance, the reaction of methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate with N-dimethoxymethyl-N,N-dimethylamine, followed by cyclization with an appropriate amine, yields substituted thieno[3,2-d]pyrimidin-4-ones. mdpi.com Another established route involves the Gewald reaction to prepare the initial aminothiophene, which is then elaborated. mdpi.com

A common multi-step approach involves the following general sequence:

Formation of the aminothiophene precursor: This is often achieved through the Gewald reaction, which involves the condensation of a ketone, an active methylene (B1212753) nitrile (like ethyl cyanoacetate), and elemental sulfur in the presence of a base. acs.orgnih.gov

Cyclization to form the pyrimidinone ring: The resulting 2-aminothiophene-3-carboxamide (B79593) or ester is then cyclized. For example, heating with formamide (B127407) leads to the formation of the thieno[3,2-d]pyrimidin-4(3H)-one. nih.govnih.gov

An alternative strategy begins with 2-halobenzonitriles and methyl thioglycolate, which, under microwave irradiation in the presence of triethylamine (B128534), provide rapid access to 3-aminobenzo[b]thiophenes. These intermediates can then be further transformed into benzo ekb.egnih.govthieno[3,2-d]pyrimidin-4-ones. rsc.orgstrath.ac.uk

Cyclization Reactions in Thienopyrimidine Synthesis

Cyclization is the key step in forming the pyrimidine ring of the thieno[3,2-d]pyrimidine scaffold. Various reagents and conditions can be employed to achieve this transformation.

Using Formamide or Formic Acid: The most direct method for creating the unsubstituted thieno[3,2-d]pyrimidin-4-one at the 2- and 3-positions involves the cyclization of a 2-aminothiophene-3-carboxamide with formamide or formic acid. nih.gov For example, refluxing 2-amino-3-cyanothiophene derivatives with formic acid can lead to the formation of the thienopyrimidinone, where the cyano group is first hydrolyzed to a primary amide, which then cyclizes. nih.gov

Using Isocyanates and Isothiocyanates: The reaction of 2-aminothiophene-3-carboxylates with isocyanates or isothiocyanates provides a route to 3-substituted thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones or their 2-thioxo analogs, respectively. ekb.eg These reactions typically proceed through a ureido or thioureido intermediate, which then undergoes base-catalyzed cyclization. ekb.eg

Tandem Cyclization Reactions: More advanced strategies involve tandem or one-pot multi-component reactions to increase efficiency. sioc-journal.cn These methods aim to reduce reaction steps, shorten reaction times, and improve yields. sioc-journal.cn For instance, a four-component reaction of a ketone, ethyl cyanoacetate, elemental sulfur, and formamide has been developed for the one-step synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones. acs.org

The table below summarizes various cyclization approaches for the synthesis of thieno[3,2-d]pyrimidin-4-one scaffolds.

Starting MaterialReagent(s)Product TypeReference(s)
2-Aminothiophene-3-carboxamideFormamideThieno[3,2-d]pyrimidin-4(3H)-one nih.govnih.gov
2-Aminothiophene-3-carboxylateIsocyanates3-Substituted thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione ekb.eg
2-Aminothiophene-3-carboxylateIsothiocyanates3-Substituted 2-thioxothieno[3,2-d]pyrimidin-4(1H)-one ekb.eg
2-Halobenzonitrile, Methyl thioglycolateTriethylamine (Microwave)3-Aminobenzo[b]thiophene rsc.orgstrath.ac.uk
Ketone, Ethyl cyanoacetate, Sulfur, FormamideCatalystThieno[2,3-d]pyrimidin-4(3H)-one acs.org

Microwave-Assisted Synthetic Protocols

Microwave irradiation has emerged as a powerful tool in the synthesis of thieno[3,2-d]pyrimidines, offering significant advantages such as reduced reaction times, improved yields, and often cleaner reactions compared to conventional heating methods. nih.govmdpi.com

For example, the synthesis of N-(4-methoxyphenylamino)-2-methyl benzo-, pyrido-, or pyrazino-thieno[3,2-d]pyrimidin-4-amine derivatives has been efficiently achieved using microwave-assisted processes. nih.govmdpi.com In one instance, the reaction of N,N-dimethylacetimidamide derivatives with p-anisidine (B42471) and aluminum chloride in a mixture of acetonitrile (B52724) and acetic acid under microwave irradiation (400 W) afforded the desired thieno[3,2-d]pyrimidin-4-amines. mdpi.com

Microwave-assisted synthesis has also been applied to the preparation of the initial aminothiophene precursors. The reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in DMSO at 130 °C under microwave irradiation provides rapid access to 3-aminobenzo[b]thiophenes in good yields (58–96%). rsc.orgstrath.ac.uk This method has been successfully applied to the synthesis of a benzo ekb.egnih.govthieno[3,2-d]pyrimidin-4-one inhibitor of PIM kinases. rsc.org

The table below highlights examples of microwave-assisted synthesis of thieno[3,2-d]pyrimidine derivatives.

ReactantsConditionsProductReference(s)
N,N-dimethylacetimidamide derivatives, p-anisidine, AlCl3MeCN/AcOH, 400 WN-(4-methoxyphenyl)-2-methylthieno[3,2-d]pyrimidin-4-amines mdpi.com
2-Halobenzonitriles, Methyl thioglycolate, TriethylamineDMSO, 130 °C3-Aminobenzo[b]thiophenes rsc.orgstrath.ac.uk
2-Amino-5-ethylthiophene-3-carboxylate, Formamide350 W, 25-28 minThieno[2,3-d]pyrimidine derivative ekb.eg

Derivatization Strategies for Enhancing Molecular Diversity and Biological Activity

Once the thieno[3,2-d]pyrimidin-4-one core is synthesized, further derivatization at various positions is crucial for exploring structure-activity relationships (SAR) and optimizing biological properties. nih.gov

Substitution at the 2-Position of the Thienopyrimidine Core

The 2-position of the thieno[3,2-d]pyrimidine ring is a common site for introducing chemical diversity.

From 2-Thioxo Derivatives: 2-Thioxothienopyrimidinones, synthesized from the reaction with isothiocyanates, serve as versatile intermediates. ekb.eg The thioxo group can be alkylated to introduce various alkylthio substituents. mdpi.com For example, treatment of 3-methyl-6-phenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one with alkyl halides leads to the corresponding 2-(alkylsulfanyl) derivatives. researchgate.net The 2-mercapto group can also be displaced by nucleophiles like hydrazine. mdpi.com

From 2-Amino Derivatives: The synthesis of 2-aminothieno[3,2-d]pyrimidin-4(3H)-ones can be achieved by the cyclization of 3-aminothiophene-2-carboxylates with cyanamide (B42294) derivatives. nih.gov For instance, Slavinski et al. reported the synthesis of 2-sulfonamido-thieno[3,2-d]pyrimidinone derivatives by reacting an aminothiophene with sulfonyl cyanamide potassium salts, followed by acid-catalyzed cyclization. nih.gov

The table below details derivatization strategies at the 2-position.

PrecursorReagent(s)Product TypeReference(s)
2-ThioxothienopyrimidinoneAlkyl halides2-Alkylthio derivative mdpi.comresearchgate.net
2-ThioxothienopyrimidinoneHydrazine hydrate2-Hydrazino derivative mdpi.com
AminothiopheneSulfonyl cyanamide salts2-Sulfonamido-thienopyrimidinone nih.gov

Functionalization at the 3-Position

The 3-position of the pyrimidine ring is another key site for modification, often influencing the compound's biological profile.

Introduction of Substituents during Cyclization: As mentioned earlier, the use of substituted amines or primary amines during the cyclization of an imino intermediate (formed from a 2-aminothiophene and triethyl orthoformate) allows for the direct introduction of various substituents at the 3-position. nih.gov Similarly, reacting 2-aminothiophene-3-carboxylates with different isocyanates leads to a range of 3-substituted thieno[3,2-d]pyrimidine-2,4(1H,3H)-diones. ekb.eg

Alkylation of the N-3 Position: The N-3 nitrogen of the thieno[3,2-d]pyrimidin-4-one ring can be alkylated using various alkylating agents in the presence of a base. bohrium.com For instance, a method for the synthesis of new fused 3-alkyl-substituted derivatives of thieno[3,2-d]pyrimidin-4(3H)-ones has been developed via nucleophilic substitution. bohrium.com

The table below summarizes derivatization strategies at the 3-position.

MethodReagent(s)Product TypeReference(s)
Cyclization of imino intermediatePrimary amines3-Substituted thienopyrimidinones nih.gov
Cyclization with isocyanatesVarious isocyanates3-Substituted thieno[3,2-d]pyrimidine-2,4(1H,3H)-diones ekb.eg
N-AlkylationAlkylating agents, base3-Alkyl-thieno[3,2-d]pyrimidin-4(3H)-ones bohrium.com

Modifications at the 4-Position via Nucleophilic Aromatic Substitution (SNAr)

The 4-position of the this compound scaffold is a primary site for chemical modification, largely achieved through nucleophilic aromatic substitution (SNAr) reactions. The process is typically initiated by converting the 4-hydroxyl group of the parent compound (which exists in tautomeric equilibrium with the 2-phenylthieno[3,2-d]pyrimidin-4(3H)-one form) into a more effective leaving group, most commonly a chloro group. This transformation is generally accomplished by treatment with reagents such as phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-dimethylaniline. researchgate.net The resulting 4-chloro-2-phenylthieno[3,2-d]pyrimidine (B1347994) is a highly reactive intermediate, susceptible to attack by a wide range of nucleophiles.

This strategy allows for the introduction of diverse functionalities, significantly altering the molecule's physicochemical properties. nih.govresearchgate.net The reaction with various amines, including primary, secondary, and aromatic amines, is a common approach to generate 4-amino-substituted derivatives. nih.govbohrium.com For instance, reacting the 4-chloro intermediate with different secondary amines has been successfully employed to synthesize a library of compounds. nih.govbohrium.com Similarly, O-alkyl, O-aryl, and S-aryl substituents can be introduced by reacting the chloro-intermediate with the corresponding alkoxides, phenoxides, or thiolates, typically in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). nih.gov A greener approach using polyethylene (B3416737) glycol (PEG-400) as a solvent has also been reported to facilitate these substitutions efficiently. nih.gov

The table below summarizes representative examples of nucleophilic aromatic substitution reactions at the 4-position of the thieno[3,2-d]pyrimidine core.

IntermediateNucleophileReaction ConditionsProductYield (%)Reference
4-chloro-thieno[3,2-d]pyrimidinedi-n-butylaminePEG-400, 5 minN,N-Dibutylthieno[3,2-d]pyrimidin-4-amine96 nih.gov
4-chloro-thieno[3,2-d]pyrimidine2-trifluoromethylanilinePEG-400, 5 minN-(2-(Trifluoromethyl)phenyl)thieno[3,2-d]pyrimidin-4-amine71 nih.gov
4-chloro-thieno[3,2-d]pyrimidinemethyl 4-aminobenzoatePEG-400, 5 minMethyl 4-(thieno[3,2-d]pyrimidin-4-ylamino)benzoate79 nih.gov
4-chloro-thieno[3,2-d]pyrimidine4-methoxyanilinePEG-400, 5 minN-(4-Methoxyphenyl)thieno[3,2-d]pyrimidin-4-amine88 nih.gov
4-Chloro-3-methyl-6-phenyl-thieno[3,2-d]pyrimidine-2(3H)-thioneHydrazine hydrateEthanol, reflux4-Hydrazinyl-3-methyl-6-phenyl-thieno[3,2-d]pyrimidine-2(3H)-thione- researchgate.net
4-chloro-2-(tert-butylamino)-6-(p-tolyl)thieno[3,2-d]pyrimidinePhenolK₂CO₃, DMF, 130 °C, 3 h4-phenoxy-2-(tert-butylamino)-6-(p-tolyl)thieno[3,2-d]pyrimidine88 nih.gov
4-chloro-2-(tert-butylamino)-6-(p-tolyl)thieno[3,2-d]pyrimidineThiophenolK₂CO₃, DMF, 30 °C, 1.5 h4-(phenylthio)-2-(tert-butylamino)-6-(p-tolyl)thieno[3,2-d]pyrimidine81 nih.gov

Exploration of Substitution Patterns at the 5- and 6-Positions

Modifications to the thiophene ring of the thieno[3,2-d]pyrimidine system, specifically at the 5- and 6-positions, are crucial for fine-tuning biological activity. Unlike the 4-position, these positions are not readily functionalized via SNAr. Instead, substitutions are typically incorporated by starting with appropriately substituted thiophene precursors or by electrophilic substitution on the pre-formed heterocyclic core.

Structure-activity relationship (SAR) studies have demonstrated the importance of substituents on the thiophene moiety. For example, in a series of antiplasmodial compounds, a p-tolyl group at the 6-position was identified as a key substituent for maintaining activity. nih.gov In another study on phosphodiesterase 7 (PDE7) inhibitors, it was observed that introducing substituents at the 6-position led to diminished activity, potentially due to steric hindrance, whereas the 7-position was more accommodating to substitution. acs.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, are powerful tools for introducing aryl and heteroaryl groups at these positions. This is often achieved by first creating a halogenated thienopyrimidine, for example, 7-bromo-4-chlorothieno[3,2-d]pyrimidine, which can then undergo sequential coupling reactions. tandfonline.com A typical sequence involves a Suzuki coupling to install a group at the 7-position, followed by an SNAr reaction at the 4-position. nih.govbohrium.com This sequential approach allows for the synthesis of diversely substituted thieno[3,2-d]pyrimidines. nih.govbohrium.com

The table below illustrates the synthesis of derivatives with substitutions on the thiophene ring.

Starting MaterialReagent(s)ReactionProductYield (%)Reference
7-bromo-4-chlorothieno[3,2-d]pyrimidinePhenylboronic acid, Pd(PPh₃)₄, K₂CO₃Suzuki Coupling4-chloro-7-phenylthieno[3,2-d]pyrimidine- nih.govbohrium.com
4-chloro-7-phenylthieno[3,2-d]pyrimidineN-benzyl-N-methylamineSNArN-benzyl-N-methyl-7-phenylthieno[3,2-d]pyrimidin-4-amine- nih.govbohrium.com
7-bromo-4-chlorothieno[3,2-d]pyrimidine4-aminophenylboronic acid pinacol (B44631) esterSuzuki Couplingtert-butyl (4-(4-chlorothieno[3,2-d]pyrimidin-7-yl)phenyl)carbamate- tandfonline.com
2-phenylthieno[3,2-b]pyridineBr₂, CH₂Cl₂Bromination3-bromo-2-phenylthieno[3,2-b]pyridine- researchgate.net

Incorporation of Fused Ring Systems and Hybrid Analogues

To explore a wider chemical space and generate molecules with novel three-dimensional shapes, the 2-phenylthieno[3,2-d]pyrimidine scaffold can be used as a foundation for constructing more complex, polycyclic systems. This is achieved by annulating additional heterocyclic rings onto the core structure, leading to fused systems and hybrid analogues.

One notable example is the synthesis of 2-phenylthieno[3,2-e] Current time information in Bangalore, IN.bibliomed.orgresearchgate.nettriazolo[1,5-c]pyrimidine derivatives. scispace.com This tricyclic system is formed from a 3-phenylthieno[3,2-e] Current time information in Bangalore, IN.bibliomed.orgresearchgate.nettriazolo[4,3-c]pyrimidine precursor through a Dimroth-type rearrangement, which involves heating the starting material in ethanol with sodium acetate. scispace.com This rearrangement proceeds via a ring-opening and subsequent ring-closing mechanism to yield the more stable isomer. scispace.com

Another strategy involves building upon intermediates used in the synthesis of the core scaffold. For instance, 2-hydrazinyl-3-methyl-6-phenyl-thieno[3,2-d]pyrimidin-4(3H)-one, derived from the corresponding 4-chloro derivative, can be cyclized with reagents like triethyl orthoformate to yield thieno[3,2-d] Current time information in Bangalore, IN.bibliomed.orgresearchgate.nettriazolo[4,3-a]pyrimidinones. researchgate.net

Furthermore, hybrid molecules can be synthesized by linking the thienopyrimidine core to other heterocyclic systems. The synthesis of compounds combining thienopyrimidine with triazine or other pyrimidine scaffolds has been reported, starting from appropriately functionalized thienopyrimidine precursors. acgpubs.org These approaches significantly expand the structural diversity and potential biological applications of this privileged scaffold.

Starting MaterialReagent(s)Key TransformationProduct SystemReference
3-Phenylthieno[3,2-e] Current time information in Bangalore, IN.bibliomed.orgresearchgate.nettriazolo[4,3-c]pyrimidinesSodium acetate, ethanol, refluxDimroth Rearrangement2-Phenylthieno[3,2-e] Current time information in Bangalore, IN.bibliomed.orgresearchgate.nettriazolo[1,5-c]pyrimidines scispace.com
2-Hydrazinyl-3-methyl-6-phenyl-thieno[3,2-d]pyrimidin-4(3H)-oneTriethyl orthoformateCyclizationThieno[3,2-d] Current time information in Bangalore, IN.bibliomed.orgresearchgate.nettriazolo[4,3-a]pyrimidinone derivative researchgate.net
3-Amino-5-arylthiophene amidesFormic acid, POCl₃, Sodium methylateCyclization, Chlorination, Substitution4-Methoxy-thieno[3,2-d]pyrimidines nih.gov

Mechanistic Insights into Reaction Pathways for this compound Formation

The formation of the this compound core, also known as 2-phenylthieno[3,2-d]pyrimidin-4(3H)-one, is a cornerstone synthesis that typically involves the construction of the pyrimidine ring onto a pre-existing 3-aminothiophene-2-carboxylate framework. The most common and direct route involves the cyclocondensation of a methyl or ethyl 3-amino-5-phenylthiophene-2-carboxylate with a one-carbon source like formamide. encyclopedia.pub

The reaction mechanism, when using formamide, is believed to proceed through an initial formylation of the amino group at the 3-position of the thiophene ring. This creates a formamido intermediate. The subsequent step involves an intramolecular cyclization, where the nitrogen of the formamido group attacks the electrophilic carbonyl carbon of the ester at the 2-position. This ring-closing step is often the rate-determining step and is typically promoted by high temperatures (e.g., 150-160 °C). encyclopedia.pubnih.gov The reaction concludes with the elimination of an alcohol molecule (methanol or ethanol) to yield the final aromatic thieno[3,2-d]pyrimidin-4-one ring system.

Alternative reagents can be used to construct the pyrimidine ring, each with a slightly different mechanistic pathway. For example, reacting o-aminothiophene esters with cyanamide derivatives can also form the thienopyrimidine core. bibliomed.org This reaction is proposed to proceed via a transient guanidine (B92328) intermediate, which is formed by the addition of the aminothiophene to the cyanamide. This guanidine intermediate then undergoes an intramolecular cyclization to afford the thieno[3,2-d]pyrimidin-4-one structure. bibliomed.org The specific pathway of cyclization can sometimes lead to isomeric products. bibliomed.org These methods highlight the versatility of the 3-aminothiophene-2-carboxylate precursor in constructing the fused pyrimidine ring through various cyclization strategies.

Structure Activity Relationship Sar Studies of 2 Phenylthieno 3,2 D Pyrimidin 4 Ol Analogues

Elucidation of Key Structural Determinants Influencing Biological Efficacy

The biological activity of 2-phenylthieno[3,2-d]pyrimidin-4-ol analogues is dictated by the specific arrangement and nature of their functional groups. The core thieno[3,2-d]pyrimidine (B1254671) structure itself is a crucial determinant, but its potency and selectivity are significantly modulated by substitutions at various positions. acs.org

Key structural features that have been identified as critical for biological efficacy include:

The Thieno[3,2-d]pyrimidine Core: This fused heterocyclic system is fundamental for the activity of these compounds. Its planar nature allows for effective interaction with biological targets. Studies have shown that the thieno[3,2-d]pyrimidine-6-carboxamide core alone is not sufficient to inhibit certain enzymes like SIRT1/2/3, highlighting the need for specific substituents. acs.org

Substitution at the C4-Position: The nature of the substituent at the C4-position of the pyrimidine (B1678525) ring is a critical factor for biological activity. For instance, a chlorine atom at this position has been found to be essential for the antiproliferative activity of certain halogenated thieno[3,2-d]pyrimidines. nih.gov

Substitution at the C2-Position: The group attached at the C2-position significantly influences the pharmacological profile. The presence of a phenylamino (B1219803) group at this position has been explored for developing potent anti-tubulin polymerization agents. nih.gov

The Phenyl Ring: The phenyl group at the C2-position is a key feature. Modifications to this ring, such as the introduction of various substituents, can dramatically alter the compound's activity. For example, the incorporation of a lipophilic cycloalkyl ring has been associated with increased anticancer activity in related thieno[2,3-d]pyrimidine (B153573) systems. researchgate.net

Positional and Substituent Effects on Pharmacological Profiles

The specific position and chemical nature of substituents on the this compound scaffold have profound effects on the resulting pharmacological profiles, leading to variations in potency and selectivity.

Positional Isomerism: The isomeric form of the thienopyrimidine core can influence activity. For example, in some studies, thieno[2,3-d]pyrimidines have shown greater potency than their thieno[3,2-d]pyrimidine counterparts against certain cancer cell lines. mdpi.com

Substituents on the Phenyl Ring: The substitution pattern on the 2-phenyl ring is a key area of investigation. For instance, in a series of thieno[2,3-d]pyrimidine derivatives, compounds with a cyclohexyl moiety were generally more active than those with a phenyl group. mdpi.com

Substituents on the Pyrimidine Ring: As mentioned, the C4-substituent is critical. Replacing the hydroxyl group of this compound with other functionalities, such as amines or halogens, can lead to significant changes in biological activity. nih.govsemanticscholar.org

Substituents on the Thiophene (B33073) Ring: Modifications to the thiophene ring can also modulate activity. For example, the introduction of a methyl group at the 5-position has been investigated in 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates for its effect on antiproliferative activity. semanticscholar.org

The following table summarizes the effects of various substituents on the biological activity of thienopyrimidine analogues based on published research findings.

Compound Series Position of Variation Substituent Observed Effect on Biological Activity Reference
Halogenated thieno[3,2-d]pyrimidinesC4ChlorineEssential for antiproliferative activity. nih.gov
Thieno[2,3-d]pyrimidin-4(3H)-onesThiophene coreCyclohexyl moietyGenerally more active than phenyl derivatives. mdpi.com
Thieno[2,3-d]pyrimidin-4(3H)-onesPyrimidine side chainBenzylamino groupShowed cytotoxic activity on melanoma cell lines. mdpi.com
4-Amino-thieno[2,3-d]pyrimidine-6-carboxylatesC5Methyl groupInvestigated for impact on antiproliferative effects. semanticscholar.org
Thieno[3,2-d]pyrimidine-6-carboxamides---Thieno[3,2-d]pyrimidine-6-carboxamide core aloneNot sufficient to inhibit SIRT1/2/3. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com This approach is valuable for predicting the activity of new, unsynthesized analogues and for providing insights into the structural features that are important for activity. For thienopyrimidine derivatives, 3D-QSAR methods like CoMFA and CoMSIA have been successfully applied. bohrium.comresearchgate.net

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their steric and electrostatic fields. nih.gov In studies on thienopyrimidine derivatives, CoMFA models have been developed to understand their inhibitory activity against various targets. For instance, a CoMFA model for thienopyrimidine derivatives as Staphylococcus aureus inhibitors showed good statistical reliability. bohrium.comresearchgate.net These models generate contour maps that visualize regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity, guiding the design of more potent compounds.

Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D-QSAR method that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov CoMSIA models for thienopyrimidine derivatives have also demonstrated good statistical significance. bohrium.comresearchgate.net The inclusion of additional molecular fields in CoMSIA can sometimes provide a more detailed understanding of the structure-activity relationships compared to CoMFA. For example, a CoMSIA model for thienopyrimidine derivatives as Staphylococcus aureus inhibitors also showed good predictive power. bohrium.comresearchgate.net

The following table presents a summary of statistical parameters from a 3D-QSAR study on thienopyrimidine derivatives.

Model r²pred Reference
CoMFA0.7580.960.783 bohrium.comresearchgate.net
CoMSIA0.7440.970.625 bohrium.comresearchgate.net

q²: cross-validated correlation coefficient; r²: non-cross-validated correlation coefficient; r²pred: predictive correlation coefficient for the test set.

Ligand Efficiency Optimization in Thienopyrimidine Design

Ligand efficiency (LE) is a metric used in drug design to assess the binding efficiency of a molecule to its target, normalized for its size (typically by the number of heavy atoms). Optimizing ligand efficiency is a key strategy in the early stages of drug discovery to identify small, efficient fragments that can be elaborated into more potent and drug-like candidates.

In the context of thienopyrimidine design, the optimization of ligand efficiency has been a focus. For example, in the development of phosphodiesterase 7 (PDE7) inhibitors, preliminary modifications of hit thieno[3,2-d]pyrimidin-4(3H)-one compounds led to the discovery of a fragment-sized compound with highly improved ligand efficiency. acs.org Similarly, in the design of PI3Kδ inhibitors, a scaffold hopping approach from a more lipophilic quinazoline (B50416) core to a less lipophilic tetrahydropyrido[4,3-d]pyrimidine core was employed to improve properties, including ligand efficiency. researchgate.net This highlights a strategic shift towards designing smaller, more efficient molecules with better physicochemical properties.

Computational Chemistry and Molecular Modeling in the Study of 2 Phenylthieno 3,2 D Pyrimidin 4 Ol

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is crucial for understanding the binding mode of thienopyrimidine derivatives and identifying key interactions that contribute to their biological activity.

Researchers have extensively used molecular docking to study how thieno[3,2-d]pyrimidine (B1254671) and related thieno[2,3-d]pyrimidine (B153573) scaffolds interact with various protein targets, particularly kinases, which are often implicated in cancer. nih.govnih.gov For instance, a series of 2,7-disubstituted-thieno[3,2-d]pyrimidine derivatives were designed as inhibitors of Focal Adhesion Kinase (FAK), a critical enzyme in cancer cell proliferation and migration. nih.gov Docking studies revealed that these compounds could mimic the binding conformation of known kinase inhibitors. nih.gov Similarly, docking simulations of morpholine-based thieno[2,3-d]pyrimidine derivatives into the active site of the PI3K lipid kinase showed a binding mode comparable to the co-crystallized inhibitor PI-103, validating their potential as anticancer agents. nih.gov

The primary interactions observed in these docking studies typically involve:

Hydrogen Bonds: The nitrogen atoms within the pyrimidine (B1678525) ring and other functional groups often act as hydrogen bond acceptors, forming critical connections with amino acid residues in the kinase hinge region, such as the backbone NH of specific residues. nih.govacs.org

Hydrophobic Interactions: The phenyl group and the thiophene (B33073) ring frequently engage in hydrophobic and π-stacking interactions with nonpolar residues in the ATP-binding pocket, enhancing binding affinity. nih.govsci-hub.se

These simulations are instrumental in structure-activity relationship (SAR) studies, helping to rationalize why certain chemical modifications lead to increased or decreased potency. nih.gov

Table 1: Examples of Molecular Docking Studies on Thienopyrimidine Derivatives

Compound Class Target Protein PDB ID Key Interactions Observed Reference
2,7-Disubstituted-thieno[3,2-d]pyrimidines Focal Adhesion Kinase (FAK) Not Specified Mimics bioactive conformation of diaminopyrimidine motif nih.gov
Thieno[2,3-d]pyrimidine derivatives PI3Kβ & PI3Kγ Not Specified Comparable binding mode to PI-103 inhibitor nih.gov
Thieno[3,2-d]pyrimidine derivatives h-NTPdase1, 2, 3, 8 Not Specified Interactions with key amino acid residues nih.gov
Dihydropyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines Bromodomain-containing protein 4 (BRD4) 4meq_A Protein-ligand complex formation researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Binding Modes

While molecular docking provides a static snapshot of the ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is used to assess the stability of the binding pose predicted by docking and to explore the conformational changes that may occur upon ligand binding.

MD simulations have been applied to thienopyrimidine-protein complexes to validate docking results and gain a deeper understanding of their stability. For example, MD simulations of up to 100 nanoseconds were performed on thieno[2,3-d]pyrimidine derivatives complexed with the Epidermal Growth Factor Receptor (EGFR). nih.gov These simulations confirmed that the ligand remains stably bound within the active site, reinforcing the binding mode suggested by docking studies. nih.gov Similar simulations were used to study the binding of derivatives to VEGFR-2, another important kinase target in cancer therapy. researchgate.net

Key insights from MD simulations include:

Binding Stability: Analysis of the root-mean-square deviation (RMSD) of the ligand and protein over the simulation time indicates whether the complex is stable. A stable RMSD profile suggests a favorable and sustained binding interaction. nih.gov

Interaction Persistence: MD simulations can track the persistence of specific interactions, like hydrogen bonds, revealing which connections are most crucial for maintaining the bound state. chemrxiv.org

Protein Flexibility: The root-mean-square fluctuation (RMSF) of protein residues can highlight which parts of the binding site are flexible and how they adapt to the ligand. chemrxiv.org

Table 2: Molecular Dynamics (MD) Simulation Studies on Thienopyrimidine Complexes

Compound Class Target Protein Simulation Time Key Findings Reference
Phenolic thieno[2,3-d]pyrimidines Estrogen Receptor α (ERα) 1 μs (x3) Analysis of ligand-residue distances and protein RMSF to understand binding differences. chemrxiv.org
Thieno[2,3-d]pyrimidine derivatives EGFR 100 ns Confirmed the precise and stable binding of the compound in the active site. nih.gov
Thieno[2,3-d]pyrimidine derivatives VEGFR-2 Not Specified Explored the dynamic behavior of the predicted complexes to understand interactions. researchgate.net

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, reactivity, and energetics of molecules. For compounds like 2-Phenylthieno[3,2-d]pyrimidin-4-ol, DFT calculations can predict a variety of molecular properties that are difficult to measure experimentally.

DFT studies on pyrimidine and related heterocyclic derivatives have been used to:

Analyze Molecular Reactivity: By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can determine the HOMO-LUMO energy gap. A smaller gap generally indicates higher chemical reactivity. semanticscholar.org Other reactivity descriptors like chemical hardness and electrophilicity can also be calculated to predict how the molecule will behave in a chemical reaction. semanticscholar.org

Predict Spectroscopic Properties: DFT calculations can be used to predict properties like NMR chemical shifts. Comparing these calculated values with experimental data can help confirm the chemical structure of a synthesized compound.

Investigate Reaction Mechanisms: The energy barriers of proposed reaction pathways can be calculated using DFT to determine the most likely mechanism for a chemical transformation.

For instance, a DFT study on pyrimidine derivatives at the B3LYP/6-311++G(d,p) level of theory was conducted to calculate reactivity parameters, revealing their potential as electrophiles and their sites for nucleophilic and electrophilic attack. semanticscholar.org

Table 3: Theoretical Reactivity Parameters of Pyrimidine Derivatives from DFT Studies

Compound HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV) Chemical Hardness (η) (eV) Electrophilicity (ω) (eV) Reference
DMPN -5.70 -1.82 3.88 1.94 3.20 semanticscholar.org
DMPO -5.46 -1.83 3.63 1.81 3.88 semanticscholar.org
DMPS -5.51 -1.81 3.70 1.85 3.71 semanticscholar.org

Homology Modeling for Target Protein Structure Prediction

Molecular docking and MD simulations require a three-dimensional structure of the target protein. While many protein structures are available in the Protein Data Bank (PDB), experimental structures for novel or mutated targets are often unavailable. In such cases, homology modeling (or comparative modeling) is used to build a 3D model of the target protein. nih.gov

The process of homology modeling involves several steps:

Template Identification: The amino acid sequence of the target protein is used to search the PDB for homologous proteins with known structures (templates). nih.gov

Sequence Alignment: The target sequence is aligned with the template sequence(s). The quality of this alignment is critical for the accuracy of the final model. vu.nl

Model Building: A 3D model of the target is constructed based on the alignment and the template's structure. vu.nl

Model Refinement and Validation: The generated model is optimized to correct any structural irregularities and then validated using various computational tools to assess its quality.

Pre Clinical Biological Evaluation of 2 Phenylthieno 3,2 D Pyrimidin 4 Ol Derivatives in Vitro Studies

Anticancer and Antiproliferative Activities against Human Cancer Cell Lines

Derivatives of 2-phenylthieno[3,2-d]pyrimidin-4-ol have been synthesized and evaluated for their ability to inhibit the growth of a diverse panel of human cancer cell lines. These studies are critical for identifying lead compounds with potent and selective anticancer activity, paving the way for further pre-clinical and clinical development. The following subsections detail the research findings of these derivatives against specific types of human cancers.

The antiproliferative activity of this compound derivatives has been extensively studied against breast cancer cell lines, including MCF-7 (estrogen receptor-positive), MDA-MB-231 (triple-negative), and MDA-MB-453.

A series of 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives were designed and synthesized, with several compounds demonstrating significant in vitro antiproliferative activities. One of the most promising compounds, 17f , exhibited remarkable potency with IC50 values of 2.21 μM against MDA-MB-231 and 0.93 μM against MDA-MB-453 cell lines nih.gov. Another study focusing on new hybrids of thienopyrimidine and sulfonamides identified compound 3b as having potent anticancer activity, with IC50 values of 9.74 ± 0.13 µM against MCF-7 cells and 4.45 ± 0.31 µM against MDA-MB-231 cells nih.gov.

Further research into 2-substituted-4-amino-thieno[2,3-d]pyrimidines, a closely related scaffold, also revealed promising results. Compound 2 showed the best antiproliferative effect against the MCF-7 cell line with an IC50 of 4.3 ± 0.11 µg/mL (0.013 µM) mdpi.com. The same compound also demonstrated the highest antiproliferative inhibition against MDA-MB-231, with an IC50 of 18.28 µg/mL (0.056 µM) mdpi.com. Additionally, some thieno[2,3-d]pyrimidin-4(3H)-one derivatives of benzimidazole (B57391) have been synthesized and evaluated for their cytotoxicity towards MDA-MB-231 and MCF-7 cell lines nih.gov.

CompoundMCF-7 IC50 (µM)MDA-MB-231 IC50 (µM)MDA-MB-453 IC50 (µM)Reference
17f-2.210.93 nih.gov
3b9.74 ± 0.134.45 ± 0.31- nih.gov
Compound 20.0130.056- mdpi.com

The potential of thieno[3,2-d]pyrimidine (B1254671) derivatives as antiproliferative agents has also been explored in the context of cervical cancer. A study investigating halogenated thieno[3,2-d]pyrimidines identified compounds with antiproliferative activity against the HeLa cell line, which is derived from human cervical adenocarcinoma nih.gov. The research highlighted that the presence of a chlorine atom at the C4-position of the thieno[3,2-d]pyrimidine scaffold was necessary for biological activity nih.gov. While this study confirms the potential of the core structure, further investigations are needed to determine the specific efficacy of 2-phenyl substituted derivatives.

In the realm of colorectal cancer, derivatives of the thieno[3,2-d]pyrimidine scaffold have demonstrated notable anticancer activities. Research has shown that these compounds can induce dose-dependent anticancer effects against HCT-116 carcinoma cells researchgate.net. One study reported that compound H4-C caused cytotoxicity in HCT-116 cells by inducing both apoptosis and necrosis researchgate.net. Another investigation into 2-oxoquinoline derivatives, which share some structural similarities, also showed significant reductions in the viability of HCT-116 cells rsc.org. While these findings are promising, more specific data on this compound derivatives are required to fully assess their potential against this cancer type.

The in vitro anticancer activity of thienopyrimidine derivatives has been evaluated against hepatocellular carcinoma, with the HepG2 cell line being a common model. A study on new thieno[2,3-d]pyrimidines, a related isomer, identified compound 22 as a promising candidate with an IC50 value of 16.66 ± 1.22 µM against HepG2 cells nih.gov. This compound was found to inhibit VEGFR-2, a key receptor in angiogenesis, and induce cell cycle arrest and apoptosis nih.govafricaresearchconnects.com. Furthermore, a series of 3,4-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one derivatives also showed excellent anti-proliferative activities on HepG2 cells, with GI50 values ranging from 0.342 to 0.440 µM for some of the tested compounds nih.gov.

CompoundHepG2 IC50 (µM)Reference
Compound 2216.66 ± 1.22 nih.gov
GNF-7 derivative 20.440 (GI50) nih.gov
GNF-7 derivative 30.342 (GI50) nih.gov
GNF-7 derivative 40.380 (GI50) nih.gov
GNF-7 derivative 60.355 (GI50) nih.gov
SIJ12630.076 (GI50) nih.gov

The development of novel therapeutic agents for prostate cancer is a critical area of research. A series of 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives were specifically designed and evaluated for their antiproliferative activities against prostate cancer cell lines PC-3 and 22RV1 nih.gov. Among the synthesized compounds, 17f emerged as a particularly potent derivative, displaying IC50 values of 3.48 μM against PC-3 cells and 1.06 μM against 22RV1 cells nih.gov. These findings underscore the potential of the this compound scaffold in developing new treatments for prostate cancer.

CompoundPC-3 IC50 (µM)22RV1 IC50 (µM)Reference
17f3.481.06 nih.gov

Research into the anticancer effects of thienopyrimidine derivatives has also extended to lung carcinoma. Studies on 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones, which are structurally related to the compound of interest, have reported their ability to inhibit the proliferation of the A549 lung cancer cell line mdpi.com. While this indicates the general potential of the thienopyrimidine core in targeting lung cancer, specific studies focusing on this compound derivatives are needed to ascertain their precise efficacy and mechanism of action against this type of cancer.

The thieno[3,2-d]pyrimidine scaffold, an isostere of the naturally occurring purine (B94841) ring system, has garnered significant attention in medicinal chemistry for its diverse pharmacological potential. nih.govnih.gov Derivatives of this core structure have been investigated for a wide array of therapeutic applications, with in vitro studies revealing promising activities against various infective agents and pathological processes. This section details the pre-clinical, in vitro evaluation of this compound derivatives and related analogues, focusing on their antimicrobial, anti-inflammatory, and central nervous system protective properties.

Antimicrobial Activities

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacteria

The antibacterial potential of thieno[3,2-d]pyrimidine derivatives has been explored, particularly in more complex fused systems. Studies on a series of novel tricyclic pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine compounds, which incorporate the thieno[3,2-d]pyrimidine core, have demonstrated notable efficacy. Several of these derivatives revealed significant antimicrobial activity against a panel of microorganisms, with Minimum Inhibitory Concentration (MIC) values ranging from 4–16 μg/mL. nih.gov

Specifically, compounds designated as 6c , 8b , 9a , and 9b from this series showed the most significant activity. For instance, against the Gram-positive bacterium Staphylococcus aureus, compound 9b exhibited a MIC of 8 μg/mL. The same compound also showed activity against the Gram-negative bacterium Escherichia coli with a MIC of 16 μg/mL. nih.gov These findings highlight the potential of this chemical class as a foundation for developing new antibacterial agents.

Antibacterial Activity of Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine Derivatives (MIC in μg/mL)
CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
9b816
6c816
8b816
9a816
Antifungal Activities

The antifungal properties of thieno[3,2-d]pyrimidine derivatives have also been a subject of investigation. Halogenated thieno[3,2-d]pyrimidines have shown selective activity against several fungal species. nih.gov More detailed in vitro data comes from the evaluation of the aforementioned pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine series against clinically relevant yeasts and molds. nih.gov

Several compounds in this class demonstrated potent antifungal activity, with MIC values comparable to the standard antifungal drug clotrimazole. For example, compound 9b was particularly effective against the yeast pathogens Candida albicans and Candida tropicalis, with MIC values of 4 μg/mL for both. nih.gov Other derivatives, including 6a , 7c , 8b , and 9a , displayed potent growth inhibitory activity against the molds Aspergillus flavus and Aspergillus niger, with MIC values of 8 μg/mL. Another study identified a pyrido-thieno-pyrimidine, designated compound 14 , which exhibited a broad spectrum of antifungal activity against both yeasts and molds. asm.org

Antifungal Activity of Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine Derivatives (MIC in μg/mL)
CompoundCandida albicansAspergillus flavusAspergillus niger
9b488
6a888
7c888
8b888
9a888
Anti-Mycobacterium ulcerans Activity

A significant development in the therapeutic application of this scaffold is the discovery of 2-pyridyl thieno[3,2-d]pyrimidine derivatives as potent inhibitors of Mycobacterium ulcerans, the causative agent of the neglected tropical disease, Buruli ulcer. A screening of the Pathogen Box from the Medicines for Malaria Venture (MMV) identified MMV688122 (2-(6-methylpyridin-2-yl)-N-(pyrimidin-4-yl)thieno[3,2-d]pyrimidin-4-amine) as a novel anti-M. ulcerans chemotype.

Subsequent synthesis and structure-activity relationship (SAR) studies led to the identification of an analogue, MMV1578877 (2-(4-methylpyridin-2-yl)-N-(pyrimidin-4-yl)thieno[3,2-d]pyrimidin-4-amine), as the most potent compound, demonstrating submicromolar activity. A crucial finding was that this potent analogue was non-cytotoxic in human fibroblast cells at concentrations up to 100 µM. The SAR studies highlighted the essential role of the methylpyridin-2-yl group for the inhibitory activity.

Anti-Mycobacterium ulcerans Activity
CompoundActivityCytotoxicity (Human Fibroblasts)
MMV1578877SubmicromolarNon-cytotoxic up to 100 µM
Antiviral Properties

The antiviral potential of thieno[3,2-d]pyrimidine derivatives has been explored, particularly in the context of Human Immunodeficiency Virus (HIV). A review of anti-infective agents highlighted a series of thieno[3,2-d]pyrimidine derivatives (92a–k ) that were tested for their activity against HIV-1 (IIIB) and HIV-2 (ROD) strains in MT-4 cells. nih.gov These compounds showed varying degrees of efficacy, with some demonstrating inhibitory activity in the nanomolar to micromolar range. nih.gov

However, the development of these compounds can be challenging. An attempt to synthesize acyclic thieno[3,2-d]pyrimidine nucleosides as potential anti-HIV-1 agents found that the resulting compounds did not exhibit significant inhibitory activity in CEM cl 13 cells. tandfonline.com Furthermore, in a separate study, the antiviral evaluation of certain halogenated thieno[3,2-d]pyrimidines was hindered by their pronounced cytotoxicity against the mammalian host cell cultures used for the assays. nih.gov

Anti-HIV Activity of Select Thieno[3,2-d]pyrimidine Derivatives
Compound SeriesTargetActivity Range
92a-kHIV-1 (IIIB), HIV-2 (ROD)EC₅₀ in nM to µM range

Anti-inflammatory Potential

Thieno[3,2-d]pyrimidine derivatives have emerged as promising candidates for the development of novel anti-inflammatory agents by targeting key mediators in inflammatory pathways. One study identified a thieno[3,2-d]pyrimidine derivative that inhibits the stabilization of inducible nitric oxide synthase (iNOS) dimers in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, demonstrating a potent IC₅₀ of 1.86 μM. mdpi.com Inhibition of iNOS is a well-established strategy for mitigating inflammatory responses.

Another line of research developed a series of derivatives as potent inhibitors of Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2), a crucial target in inflammatory disease. mdpi.com Compound HY3 from this series exhibited a remarkable IC₅₀ of 11 nM against RIPK2. mdpi.com Additionally, a hybrid molecule incorporating the thieno[3,2-d]pyrimidine scaffold was shown to inhibit STAT3-dependent luciferase activity, induced by IL-6, with an IC₅₀ value of 2.55 µM, indicating another potential anti-inflammatory mechanism.

In Vitro Anti-inflammatory Activity of Thieno[3,2-d]pyrimidine Derivatives
CompoundTarget/AssayActivity (IC₅₀)
Unnamed DerivativeiNOS Dimerization (LPS-stimulated RAW 264.7 cells)1.86 µM
HY3RIPK2 Inhibition11 nM
Hybrid Compound 3IL-6 Induced STAT3 Activity2.55 µM

Central Nervous System (CNS) Protective Activities

The thieno[3,2-d]pyrimidine scaffold is being investigated for its potential in treating neurodegenerative disorders, with several derivatives showing promise in vitro through various CNS-protective mechanisms. Certain derivatives have been synthesized as inhibitors of neutral sphingomyelinase 2 (nSMase2), a target implicated in the pathology of Alzheimer's disease. nih.gov

In another approach, thieno[3,2-d]pyrimidine-6-carboxamides have been identified as potent inhibitors of Sirtuin 1 and 2 (SIRT1/2). mdpi.com The modulation of sirtuin activity is a key therapeutic strategy for neurodegenerative diseases, as SIRT1 activation is linked to the clearance of neurotoxic amyloid-beta peptides. frontiersin.org Furthermore, research into inhibitors of the interaction between postsynaptic density protein 95 (PSD95) and neuronal nitric oxide synthase (nNOS) has yielded a thieno[3,2-d]pyrimidine-related compound that confers significant neuroprotective effects on damaged primary cultured neurons at a concentration of 0.1 μM. mdpi.com

In Vitro CNS Protective Activities of Thieno[3,2-d]pyrimidine Derivatives
Compound Class/DerivativeProposed Mechanism of ActionTherapeutic Target
Thieno[3,2-d]pyrimidine derivative 8Inhibition of nSMase2Alzheimer's Disease
Thieno[3,2-d]pyrimidine-6-carboxamidesInhibition of SIRT1/2Neurodegenerative Diseases
Derivative related to SCR4026Disruption of PSD95-nNOS interactionIschemic Stroke

Enzyme Inhibitory Assays (e.g., PDE7, NTPDases, PI3K)

The thieno[3,2-d]pyrimidine scaffold, a key feature of this compound, has been identified as a versatile template for the development of various enzyme inhibitors. Derivatives of this core structure have been investigated for their potential to modulate the activity of several key enzymes implicated in a range of physiological and pathological processes. This section details the in vitro evaluation of these derivatives against phosphodiesterase 7 (PDE7), nucleoside triphosphate diphosphohydrolases (NTPDases), and phosphoinositide 3-kinases (PI3K).

Phosphodiesterase 7 (PDE7) Inhibition

A series of 2-(cyclopentylamino)thieno[3,2-d]pyrimidin-4(3H)-one derivatives have been identified as novel and potent inhibitors of phosphodiesterase 7 (PDE7). Initial screening of chemical libraries led to the discovery of thieno[3,2-d]pyrimidin-4(3H)-one compounds as hits. Subsequent structure-activity relationship (SAR) studies and computational modeling guided the optimization of these initial hits.

The introduction of a cyclopentylamino group at the 2-position of the thienopyrimidinone core was found to significantly enhance PDE7 inhibitory activity. Further modifications at the 7-position led to the discovery of a lead compound, 28e, which demonstrated selective PDE7 inhibition with single-digit nanomolar potency and effective cellular activity. In another study, the exploration of a 2-(4-pyridylamino)thieno[3,2-d]pyrimidin-4(3H)-one series with 3-piperidine introductions at the 7-position also resulted in a significant enhancement of PDE7 activity. nih.govbldpharm.com Compound 32 from this series showed strong PDE7 inhibitory activity and good aqueous solubility. nih.gov

Below is a table summarizing the PDE7 inhibitory activity of selected this compound derivatives.

Compound IDStructurePDE7 IC₅₀ (nM)
10 2-(Cyclopentylamino)thieno[3,2-d]pyrimidin-4(3H)-oneData not specified
28e 2-(cyclopentylamino)-3-ethyl-7-pyridin-3-ylthieno(3,2-d)pyrimidin-4(3H)-one<10
32 2-(4-pyridylamino)-7-(piperidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-oneData not specified

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Nucleoside Triphosphate Diphosphohydrolase (NTPDase) Inhibition

Thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their inhibitory activity against four human NTPDase isoforms: h-NTPDase1, h-NTPDase2, h-NTPDase3, and h-NTPDase8. These enzymes play a crucial role in regulating purinergic signaling by hydrolyzing extracellular nucleoside triphosphates and diphosphates.

The synthesized compounds exhibited varying degrees of potency and selectivity against the different NTPDase isoforms. For instance, N-benzyl-N-methyl-7-phenylthieno[3,2-d]pyrimidin-4-amine (3j) was found to be a selective inhibitor of h-NTPDase1. tandfonline.comgoogle.comnih.gov Compound 4d emerged as the most potent inhibitor of h-NTPDase2. tandfonline.comgoogle.comnih.gov Furthermore, compounds 4c and 3b were identified as selective inhibitors of h-NTPDase3 and h-NTPDase8, respectively. tandfonline.comgoogle.comnih.gov

The inhibitory activities of these derivatives are detailed in the table below.

Compound IDTarget IsoformIC₅₀ (µM)
3j h-NTPDase10.62 ± 0.02
4d h-NTPDase20.33 ± 0.09
4c h-NTPDase30.13 ± 0.06
3b h-NTPDase80.32 ± 0.10

IC₅₀ values are presented as mean ± standard deviation.

Phosphoinositide 3-kinase (PI3K) Inhibition

The thieno[3,2-d]pyrimidine scaffold has also been investigated for its potential as an inhibitor of phosphoinositide 3-kinases (PI3Ks), a family of enzymes involved in cell growth, proliferation, and survival. A patent has described thieno[3,2-d]pyrimidine derivatives as having PI3K inhibitory activity, with selectivity for the p110α subtype. Research has shown that 2-aryl-4-morpholinothieno[3,2-d]pyrimidines are effective PI3K inhibitors. nih.gov

Further development of this class of compounds has focused on modifying the 4-position of the thieno[3,2-d]pyrimidine ring. Replacing the morpholine (B109124) group with an 8-oxa-3-azabicyclo[3.2.1]octane group resulted in a shift of activity, leading to potent mTOR inhibitors with selectivity over PI3K. nih.gov Optimization of the 2-aryl substituent in this modified series led to the discovery of highly potent mTOR inhibitors with excellent selectivity over PI3K. nih.gov While the primary focus of recent research has shifted towards mTOR inhibition, the foundational studies highlight the potential of the this compound scaffold as a starting point for the design of PI3K inhibitors.

Analytical and Spectroscopic Techniques for Structural Elucidation of 2 Phenylthieno 3,2 D Pyrimidin 4 Ol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, within the 2-phenylthieno[3,2-d]pyrimidin-4-ol scaffold.

¹H NMR Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number, connectivity, and chemical environment of protons in a molecule. In the case of this compound derivatives, specific proton signals offer valuable structural insights.

For instance, in a derivative like 4,4'-(3-Methyl-4-phenylthieno[2,3-b]thiophene-2,5-diyl) dipyrimidin-2-ol, the protons of the phenyl group typically appear as a multiplet in the aromatic region, around δ 7.41–7.65 ppm. nih.gov The hydroxyl proton (-OH) often presents as a broad singlet, which can be observed at varying chemical shifts depending on the solvent and concentration, for example at δ 6.5 ppm. nih.gov Protons on the pyrimidine (B1678525) and thiophene (B33073) rings exhibit distinct doublet signals, with their coupling constants providing information about their relative positions. nih.gov For example, a doublet at δ 5.38 ppm (J = 7.8 Hz) and another at δ 7.65 ppm (J = 7.8 Hz) can be assigned to adjacent protons on the pyrimidine ring. nih.gov

In other substituted thienopyrimidines, such as 2-(4-chlorophenyl)-5-hydroxy-4-phenylthieno[2,3-d]pyrimidine-6-carboxylate, the aromatic protons of the phenyl and chlorophenyl groups resonate as a multiplet between δ 7.56 and 8.12 ppm, while the hydroxyl proton appears as a singlet at δ 10.2 ppm. eurjchem.com The exact chemical shifts and splitting patterns are highly dependent on the substitution pattern on the thieno[3,2-d]pyrimidine (B1254671) core.

Table 1: ¹H NMR Data for Selected this compound Derivatives
CompoundSolventChemical Shift (δ ppm) and MultiplicityAssignmentReference
4,4'-(3-Methyl-4-phenylthieno[2,3-b]thiophene-2,5-diyl) dipyrimidin-2-olDMSO-d₆7.41–7.65 (m)C₆H₅ nih.gov
7.65 (d, J = 7.8 Hz)CH (pyrimidine) nih.gov
6.5 (s)OH nih.gov
5.38 (d, J = 7.8 Hz)CH (pyrimidine) nih.gov
1.96 (s)CH₃ nih.gov
2-(4-Chlorophenyl)-5-hydroxy-4-phenylthieno[2,3-d]pyrimidine-6-carboxylateDMSO-d₆10.2 (s)OH eurjchem.com
7.56–8.12 (m)Ar-H eurjchem.com
3.42 (br)NH₂ eurjchem.com
2-(Cyclopentylamino)-3-ethylthieno[3,2-d]pyrimidin-4(3H)-oneCDCl₃7.62 (d, J = 5.5 Hz)Thiophene H acs.org
7.05 (d, J = 5.5 Hz)Thiophene H acs.org
4.37–4.45 (m)Cyclopentyl CH acs.org
4.09 (q, J = 7.3 Hz)CH₂CH₃ acs.org
2.12–2.20 (m)Cyclopentyl CH₂ acs.org
1.66–1.79 (m)Cyclopentyl CH₂ acs.org
1.46–1.54 (m)Cyclopentyl CH₂ acs.org
1.33 (t, J = 7.3 Hz)CH₂CH₃ acs.org

¹³C NMR Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the this compound structure gives rise to a distinct signal.

Table 2: ¹³C NMR Data for a this compound Derivative
CompoundSolventChemical Shift (δ ppm)AssignmentReference
4,4'-(3-Methyl-4-phenylthieno[2,3-b]thiophene-2,5-diyl) dipyrimidin-2-amineDMSO-d₆179C=N nih.gov
154Pyrimidine C nih.gov
136Phenyl C (quaternary) nih.gov
130Phenyl CH nih.gov
129Phenyl CH nih.gov
128Phenyl CH nih.gov
108Thiophene C nih.gov
94.12Pyrimidine C nih.gov
56.58Thiophene C nih.gov
19.12Thiophene C nih.gov
14.99CH₃ nih.gov

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. For this compound and its derivatives, MS provides crucial confirmation of the molecular formula.

In the mass spectrum of 4,4'-(3-Methyl-4-phenylthieno[2,3-b]thiophene-2,5-diyl) dipyrimidin-2-ol, the molecular ion peak [M+] is observed at an m/z of 418, which corresponds to its calculated molecular weight. nih.gov Similarly, for the aminopyrimidine derivative, the molecular ion peak appears at m/z 416. nih.gov High-resolution mass spectrometry (HRMS) can provide even more precise mass measurements, allowing for the unambiguous determination of the elemental composition. acs.org

Fragmentation patterns observed in the mass spectrum can also offer structural clues. The molecule can break apart in predictable ways upon ionization, and the resulting fragment ions can be analyzed to deduce the connectivity of different parts of the molecule.

Table 3: Mass Spectrometry Data for Selected this compound Derivatives
CompoundIonization Mode[M]+ or [M+H]+ (m/z)Key Fragment Ions (m/z)Reference
4,4'-(3-Methyl-4-phenylthieno[2,3-b]thiophene-2,5-diyl) dipyrimidin-2-olEI418- nih.gov
4,4'-(3-Methyl-4-phenylthieno[2,3-b]thiophene-2,5-diyl) dipyrimidin-2-amineEI416336, 324, 153 nih.gov
4-(2-Phenylthieno[3,2-d]pyrimidin-4-yl)morpholineESI335.12-

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds.

For this compound derivatives, the IR spectrum provides clear evidence for key functional groups. A broad absorption band in the region of 3500-3100 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group. eurjchem.com The C=O stretching vibration of the pyrimidinone ring typically appears as a strong absorption band around 1720-1665 cm⁻¹. eurjchem.com The C=N stretching vibration within the pyrimidine ring is observed around 1624 cm⁻¹. nih.gov Additionally, the presence of an amino group (NH₂) would be indicated by stretching vibrations in the range of 3450-3350 cm⁻¹. nih.gov

Table 4: Infrared Spectroscopy Data for Selected this compound Derivatives
CompoundCharacteristic IR Absorption Bands (cm⁻¹)Functional GroupReference
4,4'-(3-Methyl-4-phenylthieno[2,3-b]thiophene-2,5-diyl) dipyrimidin-2-ol3444O-H nih.gov
1624C=N nih.gov
2-(4-Chlorophenyl)-5-hydroxy-4-phenylthieno[2,3-d]pyrimidin-5-ol3500O-H eurjchem.com
1610C=N eurjchem.com
2-(4-Chlorophenyl)-5-hydroxy-4-phenylthieno[2,3-d]pyrimidine-6-carboxylate3500-3100O-H, NH₂ eurjchem.com
1665C=O (amide) eurjchem.com
4,4'-(3-Methyl-4-phenylthieno[2,3-b]thiophene-2,5-diyl) dipyrimidin-2-amine3419NH₂ nih.gov
1624C=N nih.gov

X-ray Diffraction Analysis for Solid-State Molecular Architecture

For thieno[3,2-d]pyrimidine derivatives, X-ray crystallography can confirm the planar nature of the fused ring system and the orientation of the phenyl substituent. It can also reveal intermolecular interactions, such as hydrogen bonding, which play a crucial role in the packing of molecules in the crystal lattice. For instance, in the solid state, the hydroxyl group of one molecule can form a hydrogen bond with the nitrogen atom of a neighboring molecule, leading to the formation of specific supramolecular structures. The structural data obtained from X-ray diffraction is invaluable for understanding structure-activity relationships and for computational modeling studies. grafiati.comresearchgate.net

Future Research Directions and Perspectives on 2 Phenylthieno 3,2 D Pyrimidin 4 Ol

Rational Design of Next-Generation Thienopyrimidine Analogues with Enhanced Potency and Selectivity

The future of 2-phenylthieno[3,2-d]pyrimidin-4-ol research heavily relies on the rational design of new analogues to improve both potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies are fundamental to this effort, providing insights into how chemical modifications influence biological activity. syr.edu Research has shown that substitutions at various positions on the thienopyrimidine core can dramatically alter efficacy. For example, in a series of (2-(phenylamino)thieno[3,2-d]pyrimidin-4-yl)(3,4,5-trimethoxyphenyl)methanone analogues designed as anti-tubulin agents, the nature of the substituent on the phenylamino (B1219803) group was critical for anti-proliferative potency. nih.gov

Future design strategies will likely focus on:

Systematic Modification of the Phenyl Ring: Exploring a variety of substituents on the 2-phenyl group to enhance binding affinity and interactions with target proteins. Studies on related thienopyrimidines have shown that even minor changes, such as the position of a methyl group, can significantly impact activity. sci-hub.se

Substitution at the 4-Position: The hydroxyl group at the 4-position is a key site for modification. Replacing it with different functional groups, such as amines or morpholine (B109124), can modulate solubility, cell permeability, and target engagement. nih.gov For instance, the development of N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine yielded a potent inhibitor of mycobacterial Cyt-bd oxidase. nih.gov

Scaffold Hopping and Core Refinement: While maintaining the core thieno[3,2-d]pyrimidine (B1254671) structure, slight alterations or the use of isomeric scaffolds like thieno[2,3-d]pyrimidine (B153573) could lead to compounds with novel intellectual property and improved pharmacological profiles. syr.eduuthsc.edu This approach has been successful in identifying potent inhibitors for various targets. sci-hub.se

The goal of these designs is to create next-generation compounds that not only have heightened activity against their primary target but also exhibit greater selectivity, thereby minimizing potential off-target effects.

Exploration of Novel Biological Targets and Therapeutic Applications

The structural similarity of the thienopyrimidine scaffold to endogenous purines allows these compounds to interact with a wide range of biological targets, particularly ATP-binding sites in kinases. sci-hub.se While initial research may focus on a specific activity, the broad applicability of this scaffold invites exploration into new therapeutic areas.

Potential future applications and targets to be investigated include:

Oncology: Thienopyrimidine derivatives have shown promise as inhibitors of various kinases implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR), FMS-like tyrosine kinase-3 (FLT3), and mTOR/PI3Kα. sci-hub.setandfonline.com Further screening against a wider panel of kinases could uncover new anti-cancer applications. Analogues have also been developed as potent anti-tubulin agents that disrupt microtubule formation. nih.gov

Infectious Diseases: The scaffold has demonstrated significant potential in developing anti-infective agents. Thienopyrimidines have been identified as inhibitors of Helicobacter pylori respiratory complex I and Mycobacterium tuberculosis cytochrome bd oxidase, suggesting applications in combating bacterial infections. nih.govnih.gov There is also precedent for activity against parasites and viruses, which warrants further investigation. ekb.egnih.gov

Inflammatory and Neurodegenerative Disorders: Selective inhibition of neuronal nitric oxide synthase (nNOS) is a therapeutic strategy for neurodegenerative conditions, and novel pyrimidine-based inhibitors have been developed for this purpose. researchgate.net Given that some thienopyrimidine derivatives can modulate inflammatory mediators like TNF-α, exploring their potential in chronic inflammatory diseases and neuroinflammation is a logical next step.

Endocrine Pathways: A thieno[2,3-d]pyrimidine core was identified as a novel chemotype for nonsteroidal estrogens, acting as a potent ligand for the estrogen receptor α (ERα). nih.gov This opens a new avenue for developing hormone modulators for various conditions.

Integration of Advanced Computational Techniques for Drug Discovery and Optimization

Computer-Aided Drug Discovery (CADD) is an indispensable tool for accelerating the optimization of lead compounds like this compound. tandfonline.comtandfonline.com Integrating advanced computational techniques can rationalize experimental findings and guide the synthesis of more effective molecules.

Key computational approaches for future research include:

Molecular Docking: This technique is used to predict the binding mode and affinity of newly designed analogues within the active site of a target protein. nih.govtandfonline.com It allows for the virtual screening of large compound libraries to prioritize candidates for synthesis, saving time and resources.

Molecular Dynamics (MD) Simulations: MD simulations provide a deeper understanding of the dynamic interactions between a ligand and its target protein over time. tandfonline.comtandfonline.com These simulations can confirm the stability of binding modes predicted by docking and reveal crucial conformational changes that influence activity. tandfonline.com

In Silico ADME/Tox Prediction: Computational models can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of virtual compounds. tandfonline.com This allows researchers to identify potential liabilities, such as poor solubility or metabolic instability, early in the drug discovery process and design molecules with more favorable drug-like properties.

By combining these computational methods, researchers can adopt a more targeted and efficient approach to drug design, focusing on compounds with the highest probability of success. nih.gov

Deeper Investigation into Mechanisms of Resistance and Specificity

As with any targeted therapeutic, the potential for drug resistance is a significant challenge. For thienopyrimidine-based agents, it is crucial to proactively investigate mechanisms of resistance. In the context of anti-infectives, resistance to antibiotics targeting H. pylori often arises from point mutations in the target genes. uthsc.edu A similar principle applies in oncology, where mutations in a target kinase can render an inhibitor ineffective.

Future studies should aim to:

Identify Resistance Mutations: Generate resistant cell lines or bacterial strains in vitro to identify specific mutations in the target protein that confer resistance to this compound analogues.

Design Resistance-Breaking Analogues: Use the structural information from resistance studies to design next-generation compounds that can effectively inhibit both the wild-type and mutated forms of the target. For example, some thienopyrimidine-based EGFR inhibitors have been specifically designed to be active against mutant forms of the enzyme. tandfonline.comtandfonline.com

Elucidate Specificity Profile: A comprehensive understanding of the kinase-wide selectivity of lead compounds is essential. Screening against large panels of kinases can identify potential off-target interactions, which could lead to unexpected toxicities or provide opportunities for drug repurposing. nih.gov

Comprehensive Studies on Pre-clinical Pharmacokinetic Properties to Guide Lead Optimization

A compound's efficacy in vivo is critically dependent on its pharmacokinetic (PK) properties. A potent inhibitor in a biochemical assay may fail in clinical development due to poor PK. Therefore, a thorough pre-clinical evaluation is essential.

Key pharmacokinetic parameters to investigate include:

Solubility and Permeability: Poor aqueous solubility can limit oral absorption and bioavailability. Early assessment and optimization are crucial. nih.gov

Metabolic Stability: The compound's susceptibility to metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver, will determine its half-life and potential for drug-drug interactions. researchgate.net Investigating stability in liver microsomes is a standard pre-clinical assay.

Plasma Protein Binding: High plasma protein binding can reduce the concentration of free drug available to act on the target tissue, potentially limiting efficacy. nih.gov

In Vivo Efficacy: Ultimately, promising candidates must be tested in relevant animal models of disease to confirm that the desired pharmacological effect can be achieved at a safe and tolerable dose. Studies on some thienopyrimidine series have shown that despite good in vitro potency, a lack of in vivo efficacy necessitated further optimization of pharmacological properties. uthsc.edunih.gov

By systematically evaluating and optimizing these properties, researchers can guide the selection of lead candidates with a higher likelihood of success in later stages of drug development. sci-hub.se

Q & A

Q. How do structural analogs of this compound impact pharmacological profiles?

  • Methodology :
  • Replace the phenyl group with heteroaromatic rings (e.g., pyridine) to modulate lipophilicity (logP).
  • Introduce sulfonyl or morpholine moieties to enhance solubility and bioavailability.
  • Evaluate cytotoxicity in cell lines (e.g., HepG2) to balance potency and safety .

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